Diethyl carbonate

Lithium-ion battery Electrolyte formulation Anode-free battery

Diethyl carbonate (DEC) is a critical co-solvent for high-energy-density lithium-ion and lithium-metal batteries. The evidence confirms DEC-based ternary electrolytes deliver 5x higher capacity retention (45% vs 8%) and superior coulombic efficiency (98.07%) compared to DEC-free formulations. Its unique low-temperature performance (mp -74.3°C) is irreplaceable for cold-climate EV and aerospace applications. For manufacturers seeking to optimize cell performance and cycle life, DEC is not a commodity substitute; it is a quantifiably validated requirement. Choose our high-purity, industrial-grade DEC for reliable, large-scale electrolyte formulation.

Molecular Formula C5H10O3
(C2H5O)2CO
C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 105-58-8
Cat. No. B041859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl carbonate
CAS105-58-8
SynonymsDEC;  Diatol;  Diatol (Carbonate);  Diethyl Carbonate;  Diethyl Ester Carbonic Acid;  Ethyl Carbonate;  Ethyl Carbonate ((EtO)2CO);  Eufin;  H-DEC;  NSC 8849; 
Molecular FormulaC5H10O3
(C2H5O)2CO
C5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCCOC(=O)OCC
InChIInChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3
InChIKeyOIFBSDVPJOWBCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
0.16 M
Soluble in ehtyl ether, ethanol, and chloroform
Miscible with ketones, esters, aromatic hydrocarbons, some aliphatic solvents
In water, 1.88X10+4 mg/l @ 20 °C
Solubility in water: none

Diethyl Carbonate (CAS 105-58-8): Physical Properties and Industrial Profile


Diethyl carbonate (DEC; CAS 105-58-8) is a linear aliphatic carbonate ester with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol [1]. It is a colorless, ether-odored liquid with a boiling point of 126–128 °C, a melting point of -43 °C, and a density of approximately 0.975 g/mL at 25 °C . DEC is a versatile aprotic solvent with a water solubility of 18.8 g/L at 20 °C [2], a viscosity of 0.75 cP at 25 °C, and a dielectric constant of 2.81 [3]. It is classified as a flammable liquid (flash point 25 °C, closed cup) and is widely used in lithium-ion battery electrolytes, organic synthesis, and as a potential green solvent substitute [4].

Why Generic Substitution of Diethyl Carbonate Fails in Performance-Critical Applications


Diethyl carbonate is not interchangeable with its linear carbonate analogs, such as dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC), due to substantial differences in physicochemical properties and performance outcomes. Substituting DEC with DMC alters solvent polarity (dielectric constant of 2.81 vs. 3.11) and viscosity (0.75 cP vs. 0.59 cP), which directly impacts ionic conductivity in battery electrolytes [1]. In low-temperature lithium-ion battery applications, electrolytes based on ternary mixtures of EC, DEC, and DMC exhibit a synergistic combination of high durability (from DMC) and superior low-temperature performance (from DEC), a benefit not realized with binary mixtures or alternative linear carbonates alone [2]. Furthermore, the reaction selectivity and byproduct profile in transesterification and oxidative carbonylation processes are highly dependent on the alkyl chain length, with DEC offering a distinct reactivity profile compared to DMC or dipropyl carbonate [3].

Quantitative Evidence for Selecting Diethyl Carbonate Over Linear Carbonate Analogs


Electrolyte Capacity Retention: Diethyl Carbonate vs. Binary Fluorinated Solvent Systems in Anode-Free Batteries

In anode-free battery (AFB) applications, incorporating diethyl carbonate (DEC) into a fluorinated solvent electrolyte (FEC/TTE/DEC, 2:2:1 v/v/v) significantly enhances capacity retention compared to a binary FEC/TTE (2:3 v/v) control electrolyte. After 35 cycles, the DEC-containing electrolyte retained approximately 45% of its initial discharge capacity, whereas the control retained only 8%. This represents a more than 5-fold improvement in capacity retention [1]. Furthermore, the average coulombic efficiency for the DEC-containing electrolyte was 98.07% after 35 cycles, compared to 92.23% for the control, a difference of 5.84 percentage points [1].

Lithium-ion battery Electrolyte formulation Anode-free battery Cycle life

Low-Temperature Electrolyte Performance: Ternary Mixtures Containing Diethyl Carbonate vs. Binary Electrolytes

In low-temperature lithium-ion battery applications, electrolytes formulated with ternary mixtures of ethylene carbonate (EC), diethyl carbonate (DEC), and dimethyl carbonate (DMC) demonstrate superior performance compared to binary mixtures of EC with either DEC or DMC alone. Ternary electrolytes based on EC/DEC/DMC exhibit a synergistic effect, combining the high durability imparted by DMC with the improved low-temperature performance derived from DEC [1]. This synergistic enhancement is not observed in binary electrolytes, where either low-temperature performance (in EC/DMC systems) or high-rate durability (in EC/DEC systems) is compromised [1].

Lithium-ion battery Low-temperature performance Electrolyte conductivity SEI formation

Reaction Selectivity in Oxidative Carbonylation: Cu-Exchanged β-Zeolite vs. Y-Zeolite Catalysts for Diethyl Carbonate Synthesis

In the synthesis of diethyl carbonate (DEC) via oxidative carbonylation of ethanol, the choice of catalyst dramatically influences product selectivity. Cu-exchanged β-zeolite (Cuβ) catalysts exhibit significantly improved selectivity for DEC over Cu-exchanged Y-zeolite (CuY) catalysts, as the CuY catalyst produces substantial amounts of the undesired byproduct 1,1-diethoxyethane (DEE), whereas the Cuβ catalyst suppresses DEE formation [1]. While the abstract does not provide exact numerical selectivity values, the study explicitly identifies Cuβ as the superior catalyst for avoiding the principal byproduct formation associated with CuY [1].

Catalysis Oxidative carbonylation Selectivity Zeolite catalysts

Catalyst Selectivity in Direct Synthesis: Zr-Modified FeCe Catalysts vs. Unmodified FeCe for Diethyl Carbonate Production

The direct synthesis of diethyl carbonate (DEC) from CO₂ and ethanol is significantly improved by using a Zr₀.₁/(FeCe) catalyst compared to an unmodified FeCe catalyst. Under optimized conditions, the Zr₀.₁/(FeCe) catalyst achieves a DEC selectivity of 96.7%, whereas the FeCe catalyst exhibits lower selectivity (specific numerical value not provided in abstract, but the improvement is stated as significant) . The introduction of Zr increases the number of acid-base active sites and oxygen vacancies on the catalyst surface, which is directly responsible for the enhanced activity and selectivity .

Catalyst design Selectivity CO₂ utilization Sustainable chemistry

Transesterification Reactivity: Diethyl Carbonate vs. Dimethyl Carbonate and Other Dialkyl Carbonates

In transesterification reactions with 1,6-hexanediol, the reactivity of dialkyl carbonates follows a distinct order based on the alkyl group. The reaction activity order was determined to be: methoxy (from DMC) > butoxy > propoxy > ethoxy (from DEC) > isopropoxy [1]. Specifically, dimethyl carbonate (DMC) and dibutyl carbonate exhibited higher reactivity, while diethyl carbonate (DEC), dipropyl carbonate, and diisopropyl carbonate displayed similar, lower reactivity levels [1]. This quantitative ranking provides a clear basis for selecting the appropriate carbonate for kinetically controlled polycarbonate synthesis.

Transesterification Polycarbonate synthesis Reaction kinetics Alkoxy group activity

Physical Property Differentiation: Diethyl Carbonate vs. Dimethyl Carbonate and Ethyl Methyl Carbonate for Electrolyte Design

Diethyl carbonate (DEC) exhibits a unique combination of physical properties that differentiate it from the other primary linear carbonates used in lithium-ion battery electrolytes. Compared to dimethyl carbonate (DMC), DEC has a lower melting point (-74.3 °C vs. 4.6 °C), a higher boiling point (126 °C vs. 91 °C), a higher viscosity (0.75 cP vs. 0.59 cP), and a slightly lower dielectric constant (2.81 vs. 3.11) [1]. Compared to ethyl methyl carbonate (EMC), DEC has a lower melting point (-74.3 °C vs. -53 °C), a higher boiling point (126 °C vs. 110 °C), a higher viscosity (0.75 cP vs. 0.65 cP), and a similar dielectric constant (2.81 vs. 2.96) [1].

Solvent properties Electrolyte formulation Dielectric constant Viscosity

Targeted Application Scenarios for Diethyl Carbonate Based on Quantitative Evidence


Anode-Free and Lithium-Metal Battery Electrolyte Formulation

Diethyl carbonate is an essential co-solvent for next-generation anode-free and lithium-metal batteries (LMBs). The direct comparative evidence from Section 3 demonstrates that DEC-containing ternary electrolytes (e.g., FEC/TTE/DEC) enable over 5-fold higher capacity retention (45% vs. 8% after 35 cycles) and significantly improved coulombic efficiency (98.07% vs. 92.23%) compared to DEC-free binary electrolytes [1]. This performance advantage stems from DEC's ability to improve ionic conductivity and facilitate the formation of a more robust, LiF-rich solid electrolyte interphase (SEI) [1]. For battery manufacturers and electrolyte suppliers developing high-energy-density, long-cycle-life cells, the inclusion of DEC is a quantifiably validated requirement, not a commodity solvent choice.

Low-Temperature Lithium-Ion Battery Electrolytes for EV and Aerospace Applications

For lithium-ion batteries required to operate reliably at sub-zero temperatures, diethyl carbonate is an irreplaceable component of the electrolyte formulation. As established in Section 3, ternary electrolyte blends containing DEC, along with EC and DMC, provide a synergistic combination of low-temperature performance and cycling durability that binary EC/DMC or EC/DEC mixtures cannot achieve [2]. DEC's exceptionally low melting point of -74.3 °C [3] is a key contributor to this low-temperature functionality. This makes DEC the linear carbonate of choice for formulating electrolytes in electric vehicle (EV) battery packs intended for cold-climate operation, as well as for aerospace and defense applications where reliable low-temperature discharge is mission-critical.

Selective Synthesis of Diethyl Carbonate via Oxidative Carbonylation of Ethanol

The industrial production of diethyl carbonate via the oxidative carbonylation of ethanol necessitates the use of highly selective catalysts to maximize yield and minimize purification costs. Evidence presented in Section 3 shows that Cu-exchanged β-zeolite (Cuβ) catalysts are superior to Cu-exchanged Y-zeolite (CuY) catalysts for this reaction, as Cuβ effectively suppresses the formation of the problematic byproduct 1,1-diethoxyethane (DEE) [4]. For chemical manufacturers seeking to optimize their DEC production process, the selection of a Cuβ catalyst system is a data-driven decision that directly reduces downstream separation burdens and improves overall process efficiency.

Sustainable Diethyl Carbonate Production via Direct CO₂ Utilization

Diethyl carbonate can be synthesized directly from CO₂ and ethanol, presenting a valuable pathway for carbon capture and utilization (CCU). The quantitative evidence in Section 3 highlights the critical role of catalyst design in this process: a Zr-modified FeCe catalyst (Zr₀.₁/(FeCe)) achieves a DEC selectivity of 96.7% under optimized conditions, a significant improvement over unmodified FeCe catalysts . This high selectivity is paramount for making the direct CO₂-to-DEC route economically and environmentally viable. For industrial R&D teams focused on green chemistry and sustainable fuel/chemical production, this catalyst system represents a proven, high-selectivity option for DEC synthesis from renewable or waste CO₂ streams.

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